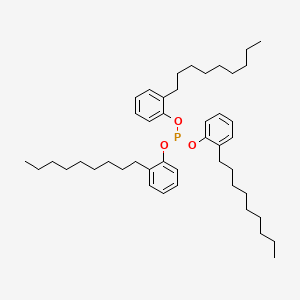

Tris(nonylphenyl) phosphite

Description

Significance of Organophosphorus Compounds in Industrial Applications

Organophosphorus compounds are a broad class of organic chemicals containing phosphorus. Their versatility allows them to be used in a multitude of industrial applications, serving as key components in the manufacturing of plastics, solvents, herbicides, pesticides, and insecticides. nih.gov In the realm of materials science, they are particularly valued as flame retardants and plasticizers. wikipedia.org The diverse forms of organophosphates, which include esters of phosphoric acid, are integral to the production of various materials, from textiles and furniture to electronics. wikipedia.org Their low production cost and compatibility with a wide range of polymers have made them a popular choice in many industrial processes. wikipedia.org

Role of Phosphite (B83602) Stabilizers and Antioxidants in Polymer Technology

Within the polymer industry, phosphite esters like TNPP play a crucial role as stabilizers and antioxidants. databridgemarketresearch.comsongwon.com Polymers are susceptible to degradation from exposure to heat, oxygen, and light, which can lead to discoloration and a reduction in molecular weight, thereby compromising the material's integrity. songwon.comindustryarc.commordorintelligence.com Phosphite antioxidants, often referred to as secondary antioxidants, function by decomposing hydroperoxides, which are initial products of autoxidation that can otherwise split into highly reactive free radicals. songwon.comresearchgate.net This action protects the polymer during processing and extends the lifespan of the final product. songwon.comvinatiorganics.com

Evolution of Environmental and Health Concerns Associated with Chemical Additives

The widespread use of chemical additives like TNPP has led to growing concerns about their potential environmental and health impacts. A significant issue with TNPP is its degradation into 4-nonylphenol (B119669) (4-NP), a known endocrine disruptor. useforesight.iouseforesight.io This degradation can occur under environmental conditions, leading to the release of 4-NP into water bodies and sediments. useforesight.iodeveloppement-durable.gouv.fr 4-nonylphenol is persistent in the environment and can bioaccumulate in aquatic organisms, interfering with their hormonal systems and potentially causing reproductive and developmental problems. useforesight.iouseforesight.io

Due to these concerns, regulatory bodies have begun to take action. For instance, French authorities have classified TNPP as an environmental endocrine disruptor under the EU's REACH regulation. useforesight.io This classification can lead to more stringent regulations, including potential restrictions on its use in consumer products. useforesight.io The presence of 4-NP as an impurity in commercial TNPP is another area of concern, as it can be released into the environment even without the degradation of the parent compound. developpement-durable.gouv.fr Studies have also indicated that TNPP can leach from food packaging and may have nephrotoxic effects. nih.gov

Overview of Current Research Trajectories and Knowledge Gaps Regarding Tris(nonylphenyl) Phosphite

Current research on TNPP is focused on several key areas. A primary trajectory is the investigation into its toxicological mechanisms and the full extent of its environmental impact. nih.gov This includes studies to better understand its degradation pathways and the conditions that lead to the formation of 4-nonylphenol. developpement-durable.gouv.fr There is also a push to develop and implement analytical methods to accurately quantify TNPP and its degradation products in various materials and environmental samples. nih.gov

Despite ongoing research, significant knowledge gaps remain. The long-term effects of low-level exposure to TNPP and its byproducts on human health are not fully understood. nih.gov While some studies have pointed to potential endocrine-disrupting and nephrotoxic effects, more comprehensive research is needed. nih.gov Furthermore, there is a need to identify and assess other potential non-intentionally added substances (NIAS) that may be present in TNPP formulations or formed during its use and degradation. foodpackagingforum.org The development of safer, more environmentally friendly alternatives to TNPP is another critical area of ongoing research and development. marketreportanalytics.commdpi.com

Interactive Data Tables

Applications of Tris(nonylphenyl) Phosphite

| Application | Polymer Types | Function |

|---|---|---|

| Antioxidant | Polyethylene (B3416737) (PE), Polypropylene (B1209903) (PP), Polyvinyl Chloride (PVC) | Prevents degradation from oxidation. industryarc.comvinatiorganics.comgrandviewresearch.com |

| Stabilizer | Thermoplastics, Elastomers (SBR, NBR, SIS) | Improves heat and color stability during processing. databridgemarketresearch.comindustryarc.comgrandviewresearch.com |

| Adhesives and Sealants | Various polymers | Retains tack and prevents viscosity increase. grandviewresearch.comuseforesight.io |

| Food Contact Materials | Polyethylene resins | Used in food packaging, though concerns about migration exist. industryarc.comuseforesight.ionih.gov |

Key Properties of Tris(nonylphenyl) Phosphite

| Property | Value |

|---|---|

| Molecular Formula | C45H69O3P |

| Appearance | Colorless viscous liquid |

| Molecular Mass | 689 g/mol |

| Relative Density | 0.98 g/mL |

| Flash Point | 207°C |

| Auto-ignition Temperature | 440°C |

Properties

IUPAC Name |

tris(2-nonylphenyl) phosphite | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H69O3P/c1-4-7-10-13-16-19-22-31-40-34-25-28-37-43(40)46-49(47-44-38-29-26-35-41(44)32-23-20-17-14-11-8-5-2)48-45-39-30-27-36-42(45)33-24-21-18-15-12-9-6-3/h25-30,34-39H,4-24,31-33H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGKLOLBTFWFKOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=CC=CC=C1OP(OC2=CC=CC=C2CCCCCCCCC)OC3=CC=CC=C3CCCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H69O3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20872463 | |

| Record name | Tri(o-nonylphenyl) phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20872463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

689.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

COLOURLESS VISCOUS LIQUID. | |

| Record name | TRIS(NONYLPHENYL)PHOSPHITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0964 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

>300 °C, OECD Guideline 103 (Boiling point/boiling range), has an onset of degradation at 322 °C under nitrogen | |

| Details | ECHA; Search for Chemicals. Tris(nonylphenyl)phosphite (CAS 26523-78-4) Registered Substances Dossier. European Chemical Agency. Available from, as of Oct 14, 2015: https://echa.europa.eu/ | |

| Record name | Tris(nonylphenyl)phosphite | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8276 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

207 °C (405 °F) - closed cup, 207 °C c.c. | |

| Details | Sigma-Aldrich; Material Safety Data Sheet for Tris(nonylphenyl) phosphite, Product Number: 441805, Version 4.7 (Revision Date 01/08/2015). Available from, as of August 18, 2015: https://www.sigmaaldrich.com/safety-center.html | |

| Record name | Tris(nonylphenyl)phosphite | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8276 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Sigma-Aldrich; Material Safety Data Sheet for Tris(nonylphenyl) phosphite, Product Number: 441805, Version 4.7 (Revision Date 01/08/2015). Available from, as of August 18, 2015: https://www.sigmaaldrich.com/safety-center.html | |

| Record name | TRIS(NONYLPHENYL)PHOSPHITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0964 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, <0.6 mg/L at 24 °C, pH 7 (OECD Guideline 105 (Water Solubility)), In water, <0.05 mg/L (indirect solubility method), In water, 6.9X10-7 mg/L at 25 °C (fragment estimation), Solubility in water, g/100ml: 4.1 | |

| Details | US EPA; Estimation Program Interface (EPI) Suite. Ver. 4.11. Nov, 2012. Available from, as of Oct 14, 2015: https://www.epa.gov/oppt/exposure/pubs/episuitedl.htm | |

| Record name | Tris(nonylphenyl)phosphite | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8276 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | US EPA; Estimation Program Interface (EPI) Suite. Ver. 4.11. Nov, 2012. Available from, as of Oct 14, 2015: https://www.epa.gov/oppt/exposure/pubs/episuitedl.htm | |

| Record name | TRIS(NONYLPHENYL)PHOSPHITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0964 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.98 g/cu cm at 20 °C, Relative density (water = 1): 0.98 | |

| Details | ECHA; Search for Chemicals. Tris(nonylphenyl)phosphite (CAS 26523-78-4) Registered Substances Dossier. European Chemical Agency. Available from, as of Oct 14, 2015: https://echa.europa.eu/ | |

| Record name | Tris(nonylphenyl)phosphite | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8276 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | ECHA; Search for Chemicals. Tris(nonylphenyl)phosphite (CAS 26523-78-4) Registered Substances Dossier. European Chemical Agency. Available from, as of Oct 14, 2015: https://echa.europa.eu/ | |

| Record name | TRIS(NONYLPHENYL)PHOSPHITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0964 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.058 Pa at 25 °C (0.000435 mm Hg), extrapolated from measured data at higher temperatures, Vapor pressure, Pa at 25 °C: 0.058 | |

| Details | ECHA; Search for Chemicals. Tris(nonylphenyl)phosphite (CAS 26523-78-4) Registered Substances Dossier. European Chemical Agency. Available from, as of Oct 14, 2015: https://echa.europa.eu/ | |

| Record name | Tris(nonylphenyl)phosphite | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8276 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | ECHA; Search for Chemicals. Tris(nonylphenyl)phosphite (CAS 26523-78-4) Registered Substances Dossier. European Chemical Agency. Available from, as of Oct 14, 2015: https://echa.europa.eu/ | |

| Record name | TRIS(NONYLPHENYL)PHOSPHITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0964 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Chlorine, Di(nonylphenyl)phenylphosphite (CAS 25417-08-7); Typical concentration (% w/w): 0.05% w/w., Phenol (CAS 108-95-2); Typical concentration (% w/w): < 0.1% w/w., Nonylphenol (CAS 25154-52-3); Typical concentration (% w/w): < 5% w/w. | |

| Details | European Chemicals Agency; Proposal for Harmonized Classification and Labeling, Tris(nonylphenyl)phosphite (26523-78-4). Available from, as of September 25, 2015: https://echa.europa.eu/documents/10162/a78f34cd-dac8-42d0-b515-c5df6aa77d25 | |

| Record name | Tris(nonylphenyl)phosphite | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8276 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Clear liquid | |

CAS No. |

16784-72-8, 26523-78-4 | |

| Record name | Phenol, 2-nonyl-, 1,1′,1′′-phosphite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16784-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tri(o-nonylphenyl) phosphite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016784728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonylphenyl phosphite (3:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026523784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-nonyl-, 1,1',1''-phosphite | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tri(o-nonylphenyl) phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20872463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(nonylphenyl) phosphite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.402 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRI(O-NONYLPHENYL) PHOSPHITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7KV2DH7E7A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tris(nonylphenyl)phosphite | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8276 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIS(NONYLPHENYL)PHOSPHITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0964 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

6 °C (pour point), OECD Guideline 102 (Melting point / Melting Range) | |

| Details | ECHA; Search for Chemicals. Tris(nonylphenyl)phosphite (CAS 26523-78-4) Registered Substances Dossier. European Chemical Agency. Available from, as of Oct 14, 2015: https://echa.europa.eu/ | |

| Record name | Tris(nonylphenyl)phosphite | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8276 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Reaction Chemistry of Tris Nonylphenyl Phosphite

Synthetic Pathways and Industrial Production Routes

The industrial manufacturing of Tris(nonylphenyl) phosphite (B83602) is predominantly achieved through the esterification reaction between nonylphenol and a phosphorus source, most commonly phosphorus trichloride (B1173362). sci-hub.sesmolecule.com

To ensure the reaction proceeds to completion and to obtain a product with a low acid number and minimal residual chlorides, a stoichiometric excess of nonylphenol is commonly used. google.com An excess of 4% to 8% by weight of nonylphenol is often employed, which facilitates a faster reaction time. google.com The reaction temperature can range from ambient temperature up to 130°C. google.com One patented method describes heating the nonylphenol to 75-80°C before adding the phosphorus trichloride over a period of 60 minutes, followed by a thermal preservation stage at 145-150°C for approximately three hours. google.comsmolecule.com

Following the reaction, the liberated hydrogen chloride gas is driven off and collected. sci-hub.se A crucial post-reaction step is the removal of unreacted excess nonylphenol. This is frequently accomplished through purification techniques such as thin-film distillation under high vacuum (0.01 to 5 mm Hg) and elevated temperatures (100°C to 350°C), which yields a purer final product with very low levels of residual nonylphenol. smolecule.comgoogle.com

Table 1: Typical Industrial Synthesis Parameters for Tris(nonylphenyl) phosphite

| Parameter | Value | Source(s) |

|---|---|---|

| Reactants | Nonylphenol, Phosphorus Trichloride | smolecule.com, sci-hub.se |

| Nonylphenol Stoichiometry | 2-8% weight excess | google.com |

| Initial Reaction Temperature | Room Temperature - 130°C | google.com |

| Specific Temperature Profile | Heat to 75-80°C, then 145-150°C for 3 hrs | google.com, smolecule.com |

| By-product | Hydrogen Chloride (HCl) | google.com, sci-hub.se |

| Purification Method | Thin-film distillation | google.com, smolecule.com |

| Distillation Temperature | 100°C - 350°C | google.com |

| Distillation Vacuum | 0.01 - 10 mm Hg | google.com |

While the direct reaction between nonylphenol and phosphorus trichloride is the standard, some manufacturing processes mention the use of an organic catalyst to facilitate the reaction, although specific catalysts are often proprietary. smolecule.comsmolecule.com An alternative, less common synthetic route involves a transesterification reaction. One method describes the reaction of triphenyl phosphite with nonylene, catalyzed by a photoinitiator under ultraviolet light, to produce trinonylphenol (B12656682) phosphite ester. lookchem.com This approach is noted for its mild conditions and high conversion rates. lookchem.com

Reaction of Nonylphenol with Phosphorus Trichloride

Chemical Transformation and Degradation Mechanisms

Tris(nonylphenyl) phosphite is subject to chemical transformation through hydrolysis and oxidation, which are key to both its function as a stabilizer and its environmental breakdown.

Tris(nonylphenyl) phosphite is susceptible to hydrolysis when exposed to water, a reaction that can be influenced by environmental conditions. smolecule.comsmolecule.comeuropa.eu The hydrolysis mechanism is known to be autocatalytic, meaning the reaction products can accelerate further degradation. mdpi.com The rate of hydrolysis for trialkyl phosphites in acidic conditions is significantly faster than that of the corresponding phosphates. researchgate.net Due to its very low water solubility, the absorption and subsequent hydrolysis are generally slow. europa.eu

The primary products of the complete hydrolysis of Tris(nonylphenyl) phosphite are nonylphenol and phosphoric acid. smolecule.comsmolecule.comsmolecule.com In some instances, phosphorous acid may also be formed as an intermediate or final product. mdpi.com The release of nonylphenol through hydrolysis is a significant aspect of the compound's life cycle. mdpi.comchemicalbook.com This degradation pathway can be intentionally triggered, for instance, by treatment with concentrated hydrochloric acid, a technique used in analytical procedures to quantify the total potential nonylphenol content in a sample. sci-hub.se

Table 2: Degradation Products of Tris(nonylphenyl) phosphite

| Degradation Pathway | Products | Source(s) |

|---|---|---|

| Hydrolysis | Nonylphenol, Phosphoric Acid / Phosphorous Acid | smolecule.com, smolecule.com, mdpi.com, , smolecule.com |

| Oxidation | Tris(nonylphenyl) phosphate (B84403) | sci-hub.se, vinatiorganics.com, researchgate.net |

The primary function of Tris(nonylphenyl) phosphite as a secondary antioxidant in polymers is based on its oxidative degradation. sci-hub.se It acts as a hydroperoxide decomposer. chemicalbook.comscientificlabs.com During polymer processing or aging, hydroperoxides are generated through thermo-oxidative or photo-oxidative degradation. sci-hub.se Tris(nonylphenyl) phosphite reacts with these hydroperoxides, a process in which the phosphite is oxidized to form the more stable tris(nonylphenyl) phosphate. sci-hub.seresearchgate.netvinatiorganics.com This sacrificial mechanism neutralizes the reactive hydroperoxides, preventing them from causing further degradation of the polymer matrix. vinatiorganics.com

Radiolytic Degradation Under Specific Environmental Conditions

Tris(nonylphenyl) phosphite (TNPP) is known to degrade when exposed to high-energy radiation, such as gamma rays. This process, known as radiolytic degradation or radiolysis, is a significant consideration in applications where materials containing TNPP are subjected to radiation for sterilization, a common practice for medical devices and some food packaging. google.com

Research conducted on polyethylene (B3416737) resins containing TNPP has demonstrated that gamma irradiation induces distinct chemical transformations. researchgate.net The primary radiolytic degradation pathway is the oxidation of the phosphite ester to its phosphate analogue. researchgate.netresearchgate.net In this reaction, the phosphorus(III) center is oxidized to a phosphorus(V) center.

The key degradation reactions initiated by gamma irradiation are:

Oxidation: Tris(nonylphenyl) phosphite is converted into tris(nonylphenyl) phosphate (TNPPox), which is the major radiolysis product. researchgate.netresearchgate.net

Hydrolysis/Cleavage: The irradiation also facilitates the cleavage of the ester bonds, leading to the formation of nonylphenol (NP). researchgate.netresearchgate.net

The extent of this degradation is directly related to the absorbed radiation dose. Studies have shown that as the gamma irradiation dose increases, the concentration of the parent TNPP compound decreases correspondingly. researchgate.net For similar phosphite antioxidants, complete conversion to the phosphate form has been observed at doses as low as 5 kGy. researchgate.net This dose-dependent degradation highlights the susceptibility of TNPP to radiolytic decomposition under conditions used for sterilizing consumer and medical products.

Investigation of Degradation Product Formation Kinetics and Identification

The investigation into the degradation of TNPP has led to the clear identification of its primary radiolysis products and an understanding of their formation kinetics as a function of radiation exposure.

Identification of Degradation Products: The principal products formed from the gamma irradiation of TNPP have been definitively identified through advanced analytical techniques. researchgate.net Using methods such as accelerated solvent extraction (ASE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers have confirmed the presence of two major degradation products in irradiated polymer matrices. researchgate.netresearchgate.netnih.gov

The identified compounds are:

Tris(nonylphenyl) phosphate (TNPPox): The direct oxidation product of TNPP.

Nonylphenol (NP): The product resulting from the cleavage of the nonylphenyl groups from the phosphite structure. researchgate.net

Formation Kinetics: The kinetics of the formation of these degradation products are intrinsically linked to the applied radiation dose. A key study systematically investigated the concentration changes of TNPP and its degradation products in linear low-density polyethylene (LLDPE) resin after exposure to various levels of gamma radiation. The findings indicate a clear kinetic relationship: the concentration of TNPP decreases as the irradiation dose increases, while the concentrations of TNPPox and nonylphenol concurrently increase. researchgate.net

The data from this research illustrates the progression of the degradation. While the precise reaction order for the radiolytic degradation of TNPP is complex and can be influenced by the polymer matrix, the trend shows a consistent, dose-dependent transformation. The formation of the phosphate is the predominant pathway. researchgate.netresearchgate.net

The following table summarizes the quantitative findings from a study on LLDPE resin containing TNPP, showing the concentration of the parent compound and its major degradation products at increasing irradiation doses.

| Irradiation Dose (kGy) | TNPP (mg/kg) | TNPPox (mg/kg) | NP (mg/kg) |

| 0 | 710 | 120 | 2.5 |

| 0.5 | 600 | 210 | 4.4 |

| 1.0 | 530 | 280 | 5.0 |

| 2.0 | 410 | 410 | 6.3 |

| 4.0 | 240 | 550 | 8.2 |

| Data derived from a study by Celiz et al. on irradiated polyethylene resins. The values are approximate and interpolated from graphical data for illustrative purposes. researchgate.net |

This kinetic profile is crucial for safety assessments of food packaging and medical products, as the degradation products, particularly nonylphenol, are of regulatory concern due to their potential as endocrine disruptors. useforesight.io

Mechanistic Studies of Antioxidant and Stabilizing Functions

Free Radical Scavenging Processes

The primary antioxidant function of tris(nonylphenyl) phosphite (B83602) lies in its capacity to scavenge free radicals. guidechem.com During the processing and aging of polymers, the presence of heat and oxygen can initiate the formation of highly reactive free radicals. These radicals can then propagate chain reactions, leading to the degradation of the polymer matrix. TNPP intervenes in this process by acting as a free radical scavenger, effectively neutralizing these reactive species and inhibiting further degradation. guidechem.com The mechanism involves the phosphite group donating electrons to the free radicals, a process that deactivates them and prevents them from causing further damage to the polymer chains.

Peroxide Decomposition Mechanisms

A key aspect of TNPP's stabilizing function is its ability to decompose hydroperoxides. Hydroperoxides are unstable by-products of polymer oxidation that can readily break down into new, highly reactive radicals, thus accelerating the degradation process. TNPP acts as a secondary antioxidant by converting these harmful hydroperoxides into stable, non-radical products. mdpi.com

The fundamental reaction involves the phosphite ester (P(OR)₃) reacting with a hydroperoxide (ROOH). In this process, the phosphite is oxidized to a phosphate (B84403) (P(O)(OR)₂), and the hydroperoxide is reduced to an alcohol (ROH). vinatiorganics.com This sacrificial mechanism effectively neutralizes the hydroperoxides, preventing them from participating in further degradative reactions. vinatiorganics.com

The general reaction can be represented as: P(OR)₃ + ROOH → P(O)(OR)₂ + ROH

This decomposition of hydroperoxides is a critical step in preventing the autocatalytic cycle of polymer degradation.

Role as a Processing Aid in Polymer Melt Extrusion

During the high-temperature melt extrusion of polymers, significant thermal and shear stresses can lead to polymer degradation, resulting in undesirable changes in viscosity and molecular weight. specialchem.com Tris(nonylphenyl) phosphite is frequently employed as a processing aid to mitigate these effects. researchgate.net It helps to maintain the melt flow properties and prevent discoloration of the polymer during processing. vestachem.com

The stabilizing action of TNPP during extrusion is attributed to its ability to scavenge radicals and decompose hydroperoxides that are formed under the harsh processing conditions. guidechem.com By preventing these degradation reactions, TNPP helps to preserve the molecular weight and structural integrity of the polymer, leading to a more stable and controllable extrusion process. specialchem.com

Chain Extension Mechanisms in Polymer Systems

Application in Polylactide (PLA) Systems

In polylactide (PLA) systems, TNPP has been shown to act as a chain extender, enhancing the polymer's melt stability and mechanical properties. researchgate.netulpgc.es During melt processing, PLA can undergo thermal degradation, leading to a decrease in molecular weight. researchgate.net TNPP can react with the hydroxyl and carboxyl end groups of the PLA chains. ulpgc.es This reaction can lead to the relinking of polymer chains, counteracting the effects of degradation. researchgate.net

Studies have indicated that the addition of TNPP can effectively stabilize the molecular weight of PLA during processing. researchgate.netresearchgate.net However, it is important to note that while TNPP can act as a chain extender, it has also been observed to potentially accelerate the hydrolysis of PLA under certain conditions. researchgate.netmdpi.com

Synergistic Effects with Co-stabilizers and Other Antioxidant Classes

The performance of tris(nonylphenyl) phosphite as a stabilizer is often significantly enhanced when used in combination with other types of antioxidants, a phenomenon known as synergism. vinatiorganics.com

Interactions with Hindered Phenolic Antioxidants

A particularly effective synergistic combination is that of TNPP with hindered phenolic antioxidants. vestachem.comvinatiorganics.com Hindered phenols are primary antioxidants that function by donating a hydrogen atom to trap free radicals. specialchem.com However, in doing so, the phenolic antioxidant itself is converted into a phenoxyl radical, which can still participate in some reactions.

In this synergistic partnership, the phosphite (TNPP) acts as a secondary antioxidant. mdpi.com It not only decomposes the hydroperoxides formed during the primary antioxidant's action but can also regenerate the hindered phenolic antioxidant from its phenoxyl radical state. vinatiorganics.com This regeneration allows the primary antioxidant to continue its radical scavenging activity, leading to a more robust and long-lasting stabilization of the polymer. specialchem.comtappi.org The phosphite protects the phenolic antioxidant during high-temperature processing, leaving it largely intact to provide long-term thermal stability. specialchem.com

The combination of a hindered phenolic antioxidant for radical scavenging and a phosphite like TNPP for peroxide decomposition provides a comprehensive stabilization system that is more effective than either component used alone. specialchem.comtappi.org

Interactive Data Table: Properties and Functions of Tris(nonylphenyl) phosphite

| Property/Function | Description | Key Mechanism | Relevant Polymer Systems |

| Free Radical Scavenging | Neutralizes highly reactive free radicals, preventing polymer chain degradation. | Electron donation from the phosphite group to free radicals. | Polyolefins (PE, PP), PVC, ABS. guidechem.comvinatiorganics.com |

| Peroxide Decomposition | Converts unstable hydroperoxides into stable, non-radical products. mdpi.com | Oxidation of phosphite to phosphate and reduction of hydroperoxide to alcohol. vinatiorganics.com | Polyolefins, Elastomers. vestachem.comvinatiorganics.com |

| Processing Aid | Maintains melt stability and prevents discoloration during high-temperature processing. | Scavenging of radicals and decomposition of hydroperoxides formed during extrusion. guidechem.com | Polyethylene (B3416737), Polypropylene (B1209903). vestachem.comspecialchem.com |

| Chain Extension | Links polymer chains to increase molecular weight, counteracting degradation. | Reaction with polymer end groups (e.g., hydroxyl and carboxyl groups). ulpgc.es | Polylactide (PLA). researchgate.netrsc.org |

| Synergism with Hindered Phenols | Enhances the overall stabilizing effect when used with primary antioxidants. | Regeneration of the phenolic antioxidant and decomposition of hydroperoxides. vinatiorganics.comspecialchem.com | Polyolefins. specialchem.com |

Combined Effects with Thioether Antioxidants

The combination of tris(nonylphenyl) phosphite (TNPP) with thioether antioxidants exemplifies a synergistic approach to polymer stabilization, leveraging the distinct yet complementary mechanisms of each additive. amfine.com While phosphites like TNPP are highly effective at decomposing hydroperoxides at the high temperatures typical of melt processing, thioethers excel in providing long-term thermal stability at lower, in-service temperatures. uvabsorber.commdpi.com This synergistic relationship allows for a more comprehensive protection of the polymer throughout its lifecycle, from manufacturing to end-use. fiveable.meresearchgate.net

Thioethers, which are secondary antioxidants, function by decomposing hydroperoxides into non-radical, stable products, thereby preventing chain scission and crosslinking reactions that lead to polymer degradation. uvabsorber.comkanademy.com The reaction involves the thioether being oxidized to a sulfoxide, which can undergo further reactions. sci-hub.se This mechanism is particularly effective in the solid phase of the polymer. uvabsorber.com

When used in conjunction, TNPP and thioethers provide a multi-faceted defense against thermo-oxidative degradation. During high-temperature processing, TNPP rapidly scavenges hydroperoxides, preserving the molecular weight and color stability of the polymer. fiveable.me As the polymer cools and is subjected to long-term thermal aging, the thioether antioxidant takes over, continuing to neutralize hydroperoxides that may form over time. uvabsorber.comfiveable.me This dual-action approach is often more effective than using either antioxidant alone. amfine.com

Research has shown that combinations of phenolic antioxidants, which act as primary radical scavengers, with secondary antioxidants like phosphites and thioethers, create a highly effective stabilization system. researchgate.netgoogle.com The phenolic antioxidant interrupts the free-radical chain reaction, while the phosphite and thioether decompose the hydroperoxides that initiate these chains. This tripartite system ensures a robust defense against polymer degradation under a wide range of conditions. researchgate.net

The specific choice and ratio of TNPP to thioether can be tailored to the specific polymer and its intended application. For instance, in polyolefins, combinations of hindered phenols and phosphites are state-of-the-art for processing stability, while combinations with thioethers are crucial for long-term thermal stability. fiveable.meresearchgate.net

Table 1: Mechanistic Roles of TNPP and Thioether Antioxidants

| Antioxidant Type | Primary Function | Optimal Operating Temperature | Phase of Action |

|---|---|---|---|

| Tris(nonylphenyl) phosphite (TNPP) | Hydroperoxide decomposer | High (processing temperatures) | Melt phase |

| Thioether Antioxidants | Hydroperoxide decomposer | Moderate (long-term use temperatures) | Solid phase |

Table 2: Research Findings on Combined Antioxidant Systems

| Polymer System | Antioxidant Combination | Key Findings |

|---|---|---|

| Polyolefins | Hindered Phenol, Phosphite (e.g., TNPP), Thioether | Provides comprehensive protection against both processing degradation and long-term thermal aging. fiveable.meresearchgate.net |

| Light-colored NR and synthetic elastomers | Phenolic antioxidants or thioesters with TNPP | TNPP provides a chelating effect on heavy metals, preventing yellowing. specialchem.comakrochem.com |

| Poly(lactic acid) (PLA) | Phenols, Phosphites, Thioethers | Limited improvement in aging stability, suggesting hydrolytic degradation is also a significant factor. mdpi.comresearchgate.net |

Applications in Polymer Stabilization and Advanced Material Performance

Thermal Stabilization in Diverse Polymeric Matrices

TNPP's efficacy as a thermal stabilizer is recognized across a broad spectrum of thermoplastic polymers. grandviewresearch.comindustryarc.com It is valued for its ability to provide heat stability during processing and to extend the service life of the final product by preventing thermal degradation. grandviewresearch.comadishank.com

Polyolefin Stabilization (e.g., Polyethylene (B3416737), Polypropylene)

In polyolefins such as polyethylene (PE) and polypropylene (B1209903) (PP), TNPP is a crucial processing stabilizer. industryarc.comtappi.org These polymers are susceptible to thermo-oxidative degradation at the high temperatures required for extrusion and molding. specialchem.com TNPP helps to protect the polymer during these melt-processing stages. tappi.org It is particularly effective in Linear Low-Density Polyethylene (LLDPE) and High-Density Polyethylene (HDPE), where it helps maintain color and melt flow stability. grandviewresearch.comvestachem.com For polypropylene, which is inherently sensitive to oxidation due to the presence of tertiary carbon atoms, efficient stabilization is critical to prevent significant degradation. researchgate.net The synergistic use of TNPP with phenolic antioxidants provides optimal performance, tailored to the specific polymer type and processing conditions. tappi.org

Poly(vinyl chloride) Stabilization

TNPP is also employed as a co-stabilizer in Poly(vinyl chloride) (PVC) formulations. vestachem.comcristol.co.in It is often used in combination with mixed-metal stabilizers, such as calcium/zinc systems, particularly in flexible and rigid PVC applications. cristol.co.in In PVC, TNPP functions as a secondary heat stabilizer, helping to prevent discoloration during processing. ulprospector.comakrochem.com Its role is especially important in applications that demand high clarity and non-toxic components, such as food packaging materials. adishank.comindustryarc.comcristol.co.in

Stabilization in Engineering Polymers (e.g., Polyesters, Polyurethanes)

The application of TNPP extends to engineering polymers that require robust thermal stability. In polyesters like Poly(lactic acid) (PLA) and Poly(hydroxybutyrate-co-hydroxyvalerate) (PHBV), TNPP has been shown to act as a stabilizer that can prevent molecular weight reduction. researchgate.net In some cases, it can also function as a chain extender, which helps to increase the polymer's viscosity during melt blending. researchgate.net For polyamides (PA), such as PA6, TNPP is used in combination with primary antioxidants to protect against oxidative degradation, especially during the preparation of composites. It is also used in the stabilization of other polymers like ABS and polystyrenes. vestachem.comakrochem.com

Prevention of Discoloration and Oxidative Degradation During Processing

A key benefit of TNPP is its ability to preserve the color and aesthetic properties of polymers. europlas.com.vngrandviewresearch.com During processing, oxidative reactions involving primary phenolic antioxidants can form colored quinoid structures, leading to yellowing or discoloration of the plastic. europlas.com.vnspecialchem.com As a hydroperoxide decomposer, TNPP inhibits the formation of these colored byproducts, thus maintaining the clarity and intended color of the final product. europlas.com.vngrandviewresearch.combasf.com This makes it highly effective in light-colored and clear polymer applications. vestachem.comakrochem.com By preventing thermal and oxidative degradation, TNPP ensures the polymer's molecular structure remains intact, which is crucial for maintaining its mechanical integrity and performance characteristics. europlas.com.vngrandviewresearch.com

Influence on Polymer Processing Characteristics

TNPP significantly influences the behavior of polymers during processing, primarily by stabilizing the melt against degradation. This stabilization has a direct impact on the material's rheological properties and flow behavior.

Rheological Behavior and Melt Flow Properties

The rheological properties of a polymer melt, such as viscosity, are highly dependent on its molecular weight. Thermal degradation during processing can lead to chain scission, which lowers the molecular weight and, consequently, the melt viscosity. europlas.com.vncapes.gov.br Conversely, cross-linking can increase viscosity, potentially leading to gel formation. europlas.com.vn2017erp.com

By preventing these degradation pathways, TNPP helps to maintain a stable molecular weight throughout the processing cycle. capes.gov.brresearchgate.net This results in more consistent melt flow properties, which is critical for achieving uniform and high-quality finished parts in processes like injection molding and extrusion. specialchem.com Research on Poly(lactic acid) (PLA) has demonstrated that the addition of TNPP provides excellent stabilization, leading to minimal loss in molecular weight and consistent dynamic viscosity. capes.gov.brresearchgate.net In some polymers, TNPP can also act as a chain extender, increasing the polymeric viscosity and tensile strength. industryarc.com This effect is particularly useful in enhancing the melt strength of certain bioplastics. researchgate.net

The table below summarizes findings on the effect of TNPP on polymer properties from various studies.

| Polymer System | Observation | Effect of TNPP | Reference |

| Poly(lactic acid) (PLA) | Unstabilized samples showed significant dispersion in dynamic viscosity and loss of molecular weight. | Stabilized samples showed excellent superposition of viscosity curves and minimal molecular weight loss. | capes.gov.brresearchgate.net |

| Poly(hydroxybutyrate-co-hydroxyvalerate) (PHBV)/Clay Nanocomposites | Chain extension was desired to improve melt properties. | TNPP acted as a chain extender, increasing molecular weight and tensile strength. | researchgate.net |

| Polyamide 6 (PA6) | Protection against oxidative degradation was needed during composite preparation. | Used in combination with a primary antioxidant to prevent degradation. | |

| General Polymers | Degradation during processing leads to changes in molecular weight and melt flow. | Prevents reduction of molecular weight, thereby stabilizing melt flow. | industryarc.comspecialchem.com |

Impact on Polymer Molecular Weight During Processing

During melt processing of thermoplastics, polymers are subjected to high temperatures and mechanical stress, which can initiate thermo-oxidative degradation. This degradation often involves the formation of hydroperoxides, which lead to chain scission—the breaking of polymer chains. This process results in a decrease in the polymer's molecular weight, which can adversely affect its final properties.

Tris(nonylphenyl) phosphite (B83602) functions as a secondary antioxidant, specifically by decomposing the hydroperoxides that are formed during the initial stages of oxidation. researchgate.net By converting these reactive hydroperoxides into non-radical, stable products, TNPP effectively interrupts the degradation cascade and prevents chain scission. This mechanism is crucial for maintaining the molecular weight integrity of the polymer during processing.

In certain polymers, particularly polyesters like poly(lactic acid) (PLA), TNPP also functions as a chain extender. researchgate.netresearchgate.net Research has shown that significant molecular weight loss in unstabilized PLA, which can be around 30%, can be virtually eliminated through the addition of small amounts of TNPP before processing. researchgate.net This is attributed to a chain-coupling effect, where the phosphite links polymer chains, counteracting any degradation and stabilizing the melt viscosity. researchgate.netresearchgate.net This stabilization of the molecular weight is critical for achieving consistent processing and predictable end-product performance.

The table below illustrates the effectiveness of TNPP in maintaining the molecular weight, represented by changes in Melt Flow Index (MFI), of polymers during processing. A lower MFI indicates a higher molecular weight.

| Polymer System | Additive | Observation | Impact on Molecular Weight |

| Poly(lactic acid) (PLA) | None (Unstabilized) | ~30% molecular weight loss during processing. researchgate.net | Significant Decrease |

| Poly(lactic acid) (PLA) | Tris(nonylphenyl) phosphite (TNPP) | Molecular weight loss is eliminated. researchgate.net | Stabilized / Maintained |

| Polyethylene (PE) / Polypropylene (PP) | Tris(nonylphenyl) phosphite (TNPP) | Effective decomposition of hydroperoxides. | Maintained |

Modification of Material Properties and Durability

The ability of Tris(nonylphenyl) phosphite to preserve polymer chains during processing directly translates to enhanced durability and modified physical properties of the final materials.

In the field of polymer composites, TNPP is utilized not just as a stabilizer but as a functional additive to improve mechanical performance. A key example is its use in poly(hydroxybutyrate-co-hydroxyvalerate) (PHBV)/clay nanocomposites, which are biodegradable materials with potential applications in packaging. researchgate.net

In these composites, TNPP acts as a chain extender, increasing the polymeric viscosity during the melt-blending process. chemdad.com This action counteracts the severe thermal degradation that PHBV can undergo at processing temperatures. By preventing the reduction in molecular weight, TNPP helps to form a more robust polymer matrix. Research on PHBV/clay nanocomposites has demonstrated that the addition of TNPP leads to a notable increase in the material's tensile strength, in some cases by as much as 30%. researchgate.net This improvement is attributed to the increased molecular weight and the formation of a long-chain branched structure within the polymer matrix. researchgate.net

Similarly, in flame-retardant polyamide 6 (PA6) nanocomposites, TNPP is used to protect the polymer from oxidative degradation, which also results in preventing molecular weight reduction and increasing the composite's tensile strength. unilongmaterial.com

The reinforcing effects of TNPP on mechanical properties are summarized in the table below.

| Polymer Composite | Role of TNPP | Effect on Mechanical Properties |

| PHBV/Clay Nanocomposite | Chain Extender | Increases tensile strength by up to 30%. researchgate.net |

| Prevents molecular weight reduction. researchgate.net | Enhances polymeric viscosity during melt-blending. | |

| Polyamide 6 (PA6) Nanocomposite | Stabilizer | Increases tensile strength. unilongmaterial.com |

| Prevents molecular weight reduction. unilongmaterial.com | Protects from oxidative degradation. |

The morphology and crystalline structure of a polymer are fundamental to its physical properties. The addition of stabilizers like TNPP can influence the way polymer chains organize themselves during cooling from the melt.

Studies on polylactide (PLA) fibers have provided specific insights into the effect of TNPP on crystallization. Research shows that the addition of TNPP as a stabilizer leads to faster crystallization rates in PLA. researchgate.net However, it is important to note that while the speed of crystal formation is increased, the final degree of crystallinity in the polymer is largely unaffected by the presence of TNPP. researchgate.netresearchgate.net In PHBV/clay nanocomposites, differential scanning calorimetry results also revealed that the addition of TNPP did not cause a change in the crystallinity of the nanocomposites. researchgate.net

While TNPP is beneficial for stabilizing the polymer and improving mechanical properties, its concentration and dispersion within the polymer matrix are critical. The use of excessive amounts of TNPP or insufficient mixing during processing can lead to the formation of inhomogeneities in the final material, which can be deleterious to its mechanical properties. researchgate.net

The table below outlines the influence of TNPP on the crystallization behavior of polymer blends.

| Polymer System | TNPP Influence | Effect on Crystallinity & Morphology |

| Polylactide (PLA) Fibers | Stabilizer | Leads to faster crystallization rates. researchgate.net |

| Final degree of crystallinity is unaffected. researchgate.net | ||

| PHBV/Clay Nanocomposites | Chain Extender | Crystallinity of the nanocomposites does not change. researchgate.net |

Environmental Fate, Transport, and Ecotoxicology

Environmental Release and Distribution Pathways

Release of TNPP into the environment can occur from industrial uses, such as during its manufacture, the formulation of mixtures, and its incorporation into articles like plastic and rubber products. europa.eu Further release is possible throughout the service life of consumer products containing TNPP, including adhesives, sealants, coatings, and various long-life materials used both indoors and outdoors. europa.eu

TNPP is widely used as a heat stabilizer and antioxidant in polymeric food packaging materials such as polyvinyl chloride (PVC), polyethylene (B3416737), and rubber polyolefins. chemicalbook.comccme.caresearchgate.net A primary pathway for its entry into the food chain is through migration from these packaging materials. foodpackagingforum.org The compound itself, or its degradation product 4-nonylphenol (B119669) (4-NP), can leach from the polymer matrix into the food it is in contact with. foodpackagingforum.org Nonylphenol is considered a non-intentionally added substance (NIAS) when it forms from the degradation of TNPP. foodpackagingforum.org

Studies have quantified the migration of nonylphenol from plastic films into food simulants. One such study analyzed stretch PVC films and found significant levels of NP migration. The migration was highest into 95% ethanol (B145695), a simulant for fatty foods, compared to distilled water and 3% acetic acid, which simulate aqueous and acidic foods, respectively. researchgate.net For instance, in four PVC film samples containing NP, the migration into 95% ethanol ranged from 21.5% to 35.0% of the total NP present in the film. researchgate.net

Further research commissioned by the Food Standards Agency investigated the migration from two NP-containing PVC films into actual foodstuffs. After 4 days of contact at 20°C, the migration of NP was approximately 0.2 to 0.8 mg/kg into cheese and 0.3 to 0.6 mg/kg into cake. food.gov.uk Migration from other plastics like high-impact polystyrene (HIPS) was found to be below the detection limit of about 0.2 mg/kg. food.gov.uk

| Food Simulant | Migration Range (mg/g of polymer) | Migration Range (% of total NP in film) |

|---|---|---|

| 95% Ethanol | 0.125 - 0.449 | 21.5% - 35.0% |

| Distilled Water | 0.017 - 0.091 | 3.2% - 5.3% |

| 3% Acetic Acid | 0.013 - 0.079 | 2.9% - 4.6% |

Data sourced from a study on four NP-positive stretch PVC films. researchgate.net

The physical properties of TNPP influence its atmospheric fate. It is a viscous liquid with a very low vapor pressure (0.058 Pa at 25°C), which suggests that significant concentrations in the gaseous phase are unlikely. ilo.orginrs.fr Therefore, exposure via inhalation is more probable to occur from aerosols rather than the vapor form. inrs.fr While one source suggests that TNPP released to the environment will be broken down in the air, detailed studies on its atmospheric transport and dispersion are limited. smolecule.com Its primary mode of transport in the air, if any, would likely be associated with particulate matter.

TNPP and, more significantly, its degradation product 4-nonylphenol are detected in aquatic environments. useforesight.io These substances are primarily released into surface waters through municipal and industrial wastewater discharges. ccme.caccme.ca Once in the aquatic system, TNPP is considered very toxic to aquatic organisms and may cause long-term adverse effects. ilo.orglpi-intl.com

The degradation product, 4-nonylphenol, is of particular concern due to its persistence, potential for bioaccumulation, and endocrine-disrupting properties. useforesight.ioresearchgate.net Due to its low water solubility and high hydrophobicity, 4-NP tends to adsorb to organic matter and accumulate in sediments. smolecule.comresearchgate.net This persistence in sediments creates a long-term reservoir of contamination, continuously exposing benthic organisms to its harmful effects. useforesight.io

Monitoring data from France (2016-2017) revealed maximum concentrations of 4-NP in water at 0.9 µg/L, with a median of 0.03 µg/L. In sediments, much higher concentrations were found, with a maximum of 9,110 µg/kg and a median of 40 µg/kg, illustrating the compound's tendency to partition into sediment. developpement-durable.gouv.fr Studies in other regions, such as India, have also linked the presence of NP in rivers and sediments to point-source pollution from textile industries. edf.org

| Environmental Compartment | Median Concentration | Maximum Concentration |

|---|---|---|

| Water | 0.03 µg/L | 0.9 µg/L |

| Sediment | 40 µg/kg | 9,110 µg/kg |

Data based on approximately 9,600 water measures and 400 sediment measures. developpement-durable.gouv.fr

Atmospheric Transport and Dispersion

Environmental Degradation Dynamics

The degradation of TNPP is a critical factor in its environmental risk profile, primarily because its breakdown products are often more hazardous than the parent compound.

The principal degradation pathway for TNPP in the environment is hydrolysis. useforesight.io When exposed to water or moisture, TNPP slowly hydrolyzes to form nonylphenol (NP) and phosphoric acid. ilo.orginrs.frsmolecule.com This reaction is a significant source of NP contamination in aquatic systems. useforesight.io The susceptibility of TNPP to hydrolysis is well-recognized, and commercial formulations often include stabilizers like triisopropanolamine (B86542) to slow down this process. inrs.frgoogle.com The release of 4-nonylphenol via hydrolysis is the main reason for the proposal to classify TNPP as a Substance of Very High Concern (SVHC) under the European REACH regulation. useforesight.iopacklab.gr Even small amounts of TNPP can degrade into environmentally significant quantities of 4-nonylphenol, especially in water bodies and sediments. useforesight.io

Information regarding the photochemical degradation of TNPP in the atmosphere is not extensively documented. While it is generally expected that the substance, if released into the air, will be broken down, the specific mechanisms and rates of this degradation are not well-established. smolecule.com The focus of environmental risk assessment has largely been on its fate in aquatic and soil environments due to its uses and primary release pathways.

Biodegradation Potential in Various Environmental Compartments

The biodegradation of TNPP is a critical factor in determining its environmental persistence and impact. The compound itself is not readily biodegradable. lpi-intl.com However, it is susceptible to hydrolysis, a chemical breakdown process in the presence of water, which is a primary pathway for its degradation in the environment. lpi-intl.comchemicalbook.comsmolecule.com This hydrolysis reaction yields nonylphenol and phosphoric acid. chemicalbook.comsmolecule.comsmolecule.com

In aquatic environments, the hydrolysis of TNPP can lead to the formation of 4-nonylphenol, a substance recognized for its persistence and ability to bioaccumulate in organisms. useforesight.io Studies have indicated that even small quantities of TNPP can degrade into environmentally significant amounts of 4-nonylphenol, particularly in water bodies and sediments. useforesight.io The persistence of 4-nonylphenol in sediments is a particular concern, as it can lead to long-term exposure for organisms. useforesight.io One study reported that less than 4% of TNPP degraded in water over a 28-day period, indicating its resistance to rapid biodegradation. enfo.hu There is a lack of data specifically on the biodegradation of TNPP in soil. enfo.hu However, the degradation of its breakdown product, nonylphenol ethoxylates (NPEs), has been observed in soil under aerobic conditions. ccme.ca

Ecotoxicological Impact Assessment

The ecotoxicological effects of TNPP are largely linked to its degradation product, 4-nonylphenol, which is a known endocrine disruptor. packlab.gruseforesight.io The European Union has classified TNPP as very toxic to aquatic life with long-lasting effects. europa.eu

Aquatic Ecotoxicity to Organisms

TNPP and its degradation products pose a significant threat to aquatic ecosystems. useforesight.ioilo.org

Studies have demonstrated the acute toxicity of TNPP to various fish species. The 96-hour median lethal concentration (LC50) for Zebra fish (Brachydanio rerio) has been reported as 7.1 mg/L. lpi-intl.com Another study found a 48-hour LC50 of 16 mg/L for the same species and 7.1 mg/L for the Ide (Leuciscus idus). enfo.hu The degradation product, 4-nonylphenol, is also known to cause reproductive and developmental issues in fish species. packlab.gr Chronic exposure to nonylphenol can lead to feminization of male fish, reduced fertility, and decreased survival of young. nih.gov

Table 1: Acute Toxicity of Tris(nonylphenyl) phosphite (B83602) to Fish

| Species | Exposure Duration | Endpoint | Value (mg/L) | Reference |

| Zebra fish (Brachydanio rerio) | 96 hours | LC50 | 7.1 | lpi-intl.com |

| Zebra fish (Brachydanio rerio) | 48 hours | LC50 | 16 | enfo.hu |

| Ide (Leuciscus idus) | 48 hours | LC50 | 7.1 | enfo.hu |

Aquatic invertebrates are also susceptible to the toxic effects of TNPP. The 48-hour median effective concentration (EC50) for the water flea (Daphnia magna) has been determined to be 0.42 mg/L, indicating high toxicity to this key component of aquatic food webs. lpi-intl.comb2bcomposites.com

Table 2: Acute Toxicity of Tris(nonylphenyl) phosphite to Aquatic Invertebrates

| Species | Exposure Duration | Endpoint | Value (mg/L) | Reference |

| Water flea (Daphnia magna) | 48 hours | EC50 | 0.42 | lpi-intl.comb2bcomposites.com |

Data on the toxicity of TNPP to aquatic algae and microorganisms is also available. The acute 50% inhibitory concentration (IC50) for algae has been reported as greater than 100 mg/L. lpi-intl.com Similarly, the bacterial toxicity (EC/LC50) for microorganisms was also found to be greater than 100 mg/L. lpi-intl.com

Table 3: Toxicity of Tris(nonylphenyl) phosphite to Algae and Microorganisms

| Organism Group | Endpoint | Value (mg/L) | Reference |

| Algae | IC50 | > 100 | lpi-intl.com |

| Microorganisms | EC/LC50 | > 100 | lpi-intl.com |

Acute and Chronic Toxicity to Aquatic Invertebrates

Endocrine Disrupting Properties and Mechanisms in Aquatic Organisms

In aquatic organisms, 4-nonylphenol is known to mimic the hormone estrogen. smolecule.com This can lead to a variety of adverse effects, including the feminization of male organisms, altered sex determination, and reduced reproductive success. nih.govmdpi.com For example, in male fish, exposure to nonylphenol can induce the production of vitellogenin, a female-specific protein, and cause detrimental changes to the testes, ultimately reducing fertility. nih.govresearchgate.net Studies on Caspian trout smolts exposed to nonylphenol showed increased plasma estradiol (B170435) levels and decreased testosterone (B1683101) levels in both males and females. researchgate.net These hormonal disruptions can have significant long-term consequences for the health and viability of wild populations. mdpi.com The French Agency for Food, Environmental and Occupational Health & Safety (ANSES) has officially classified tris(4-nonylphenyl, branched) phosphite as an endocrine disruptor for the environment due to its degradation to harmful concentrations of 4-nonylphenol. useforesight.io

Role of Nonylphenol Degradation Products as Endocrine Disruptors

Tris(nonylphenyl) phosphite (TNPP) itself is not considered toxic in its original form; however, it poses significant environmental risks due to its degradation into 4-nonylphenol (4-NP). packlab.gr This degradation, or hydrolysis, can occur under environmentally relevant conditions, such as in water bodies and sediments, releasing 4-NP. useforesight.io The French Agency for Food, Environmental and Occupational Health & Safety (ANSES) has confirmed that TNPP releases 4-NP in concentrations that are harmful under environmental conditions. useforesight.io

4-Nonylphenol is a well-documented endocrine-disrupting chemical (EDC). useforesight.iofoodpackagingforum.org EDCs are substances that can interfere with the endocrine (hormone) systems of animals. nih.gov 4-NP is known to mimic estrogen, a female sex hormone, and can lead to a variety of adverse effects in wildlife, particularly in aquatic organisms. cabidigitallibrary.org

Key Endocrine-Disrupting Effects of 4-Nonylphenol:

Interference with Hormonal Systems: 4-NP can disrupt the normal hormonal functioning in wildlife, leading to significant ecological harm. useforesight.iouseforesight.io

Reproductive and Developmental Issues: Exposure to 4-NP can cause reproductive and developmental problems in aquatic species, including fish and invertebrates. packlab.gruseforesight.io This includes altered growth and reproductive patterns. useforesight.io

Estrogenic Responses: Studies have documented a range of estrogenic responses in various aquatic organisms upon exposure to 4-NP, including fish, mollusks, and crustaceans.

Impact on Sensitive Life Stages: Larval fish are particularly sensitive to EDCs like nonylphenol due to their developing endocrine systems. frontiersin.org

The persistence of 4-nonylphenol in the environment, especially in sediments, exacerbates its impact, leading to continuous exposure for organisms. useforesight.io Due to these environmental risks, French authorities and the European Chemicals Agency (ECHA) have proposed classifying TNPP as a Substance of Very High Concern (SVHC) under the REACH regulation, highlighting the threat posed by its degradation into this harmful endocrine disruptor. packlab.gruseforesight.io

Bioaccumulation and Biomagnification Potential in Ecological Food Chains

Bioaccumulation is the process where a substance builds up in an organism from the surrounding environment, while biomagnification is the increasing concentration of that substance in organisms at successively higher levels in a food chain. sunysb.eduny.govalloprof.qc.ca

Tris(nonylphenyl) phosphite (TNPP) and its primary degradation product, 4-nonylphenol (4-NP), exhibit properties that lead to their accumulation in living organisms and subsequent transfer through the food web.

Bioaccumulation:

4-Nonylphenol (4-NP): 4-NP is known to persist in the environment and bioaccumulate in the tissues of aquatic organisms. packlab.gruseforesight.io Its lipophilic (fat-loving) nature means it tends to accumulate in the fatty tissues of a wide range of aquatic life, including algae, crustaceans, mollusks, and fish. The bioconcentration factor (BCF), which measures the accumulation of a chemical in an organism from water, for a branched form of 4-nonylphenol has been measured at 271. chempoint.com NP bioaccumulation has been observed in algae, fish, and aquatic birds, with concentrations in fish reaching up to 110 μg/kg, often linked to wastewater discharges. nih.gov

Tris(nonylphenyl) phosphite (TNPP): The octanol-water partition coefficient (log Kow) for TNPP is estimated to be very high (around 14 to 20), indicating a strong potential for bioaccumulation. chempoint.comenfo.hu The bioconcentration factor (BCF) for TNPP has been reported as 3,162 L/kg. enfo.hu

Biomagnification:

The persistence and bioaccumulative nature of 4-NP mean it can be passed up the food chain, a process known as biomagnification. useforesight.io This can lead to higher concentrations in top predators, affecting entire ecosystems. useforesight.io While some studies on similar organophosphate compounds have shown limited or no biomagnification, others indicate a potential for trophic magnification, where the concentration increases with the trophic level. csic.esresearchgate.netuantwerpen.be For instance, trophic magnification factors (TMFs) greater than 1, indicating biomagnification, have been observed for some organophosphate esters in marine food webs. researchgate.netnih.gov

The accumulation of TNPP and its degradation products in the food chain poses a long-term risk to ecological health, as even low environmental concentrations can become magnified to harmful levels in higher-level organisms. useforesight.io

Terrestrial Ecotoxicity Assessments

Information on the specific terrestrial ecotoxicity of Tris(nonylphenyl) phosphite (TNPP) is limited. service.gov.uk However, data is available for its degradation product, nonylphenol (NP), and some general toxicity data for TNPP on terrestrial plants.

Toxicity of TNPP to Terrestrial Plants: Studies on TNPP have shown the following effects on plant growth:

Oats (Avena sativa) : The EC50 (the concentration causing a 50% effect) for growth inhibition is 1,000 mg/L. dupont.com

Lettuce (Lactuca sativa) : The EC50 for growth inhibition is also 1,000 mg/L. dupont.com

Toxicity of Nonylphenol (NP) to Terrestrial Organisms:

Plants: Limited data show that NP is toxic to plants. The concentration causing a 50% growth reduction in cell suspension cultures of 14 different plant species ranged from 11 mg/L to over 220 mg/L. canada.ca NP has also been shown to be toxic to plant roots. canada.ca

Soil Organisms: A risk assessment for NP in soils, particularly from the application of sewage sludge, indicated a potential for chronic effects. In a conservative analysis, risk quotients were often greater than one, suggesting that the predicted environmental concentrations could exceed the estimated no-effect value. canada.ca

While direct and comprehensive terrestrial ecotoxicity assessments for TNPP are not widely available, the known toxicity of its degradation product, nonylphenol, to plants and the potential for risk in soil environments highlight the need for concern. service.gov.ukcanada.ca

Ecological Risk Assessment Methodologies

Ecological risk assessment for chemicals like Tris(nonylphenyl) phosphite (TNPP) involves a structured approach to estimate the probability of adverse ecological effects occurring from exposure to the substance. This process often uses methodologies such as the derivation of Predicted No-Effect Concentrations (PNEC), Species Sensitivity Distribution (SSD) models, and Risk Quotient (RQ) analysis.

Derivation of Predicted No-Effect Concentrations (PNEC)

A Predicted No-Effect Concentration (PNEC) is the concentration of a chemical in an environmental compartment (e.g., water, sediment) below which adverse effects are unlikely to occur. chemsafetypro.com It is a crucial threshold value used in environmental risk assessment.

The derivation of a PNEC typically involves the following steps:

Gathering Ecotoxicity Data: This involves collecting data from laboratory studies on the effects of the substance on various organisms representing different trophic levels (e.g., algae, invertebrates, fish). The most common endpoints are the LC50 (lethal concentration for 50% of test organisms), EC50 (effective concentration for 50% of organisms), and NOEC (No Observed Effect Concentration). chemsafetypro.com

Applying an Assessment Factor (AF): The lowest or most sensitive toxicity value from the collected data is divided by an Assessment Factor (AF). This factor accounts for uncertainties, such as extrapolating from laboratory data to a real ecosystem, short-term to long-term effects, and inter-species and intra-species variability. chemsafetypro.com The size of the AF depends on the quantity and quality of the available data; a more comprehensive dataset allows for a smaller, less conservative AF.

PNEC Derivation Methods:

| Available Data | Assessment Factor (AF) | PNEC Calculation |

|---|---|---|

| At least one short-term L(E)C50 from each of three trophic levels (fish, daphnia, algae) | 1000 | Lowest L(E)C50 / 1000 |

| One long-term NOEC (fish or daphnia) | 100 | NOEC / 100 |

| Two long-term NOECs from species representing two trophic levels (fish and/or daphnia and/or algae) | 50 | Lowest NOEC / 50 |

| Long-term NOECs from at least three species representing three trophic levels (fish, daphnia, algae) | 10 | Lowest NOEC / 10 |

| Species Sensitivity Distribution (SSD) method | Review and application of a factor between 5 and 1 | HC5 / AF |

Table based on standard environmental risk assessment guidelines.

For TNPP and its degradation product nonylphenol, PNECs would be derived using available acute and chronic toxicity data for aquatic organisms. For example, the EC50 for Daphnia magna exposed to TNPP is 0.42 mg/L, while the LC50 for the fish Leuciscus idus is 7.1 mg/L. enfo.hu The most sensitive of these values would be used with an appropriate AF to calculate the PNEC for freshwater.

Application of Species Sensitivity Distribution (SSD) Models

When a sufficiently large and diverse set of toxicity data is available, a Species Sensitivity Distribution (SSD) model can be used as a more refined approach to derive a PNEC. canada.ca

An SSD is a statistical distribution that describes the variation in sensitivity to a specific chemical among the different species in an ecosystem. epa.gov The process involves:

Data Compilation: Gathering chronic toxicity data (e.g., NOECs) for a range of species from different taxonomic groups. canada.ca

Fitting a Distribution: The toxicity values are plotted as a cumulative distribution, and a statistical model (such as log-normal or log-logistic) is fitted to the data points. nomresearch.cn